molecular formula C14H12FNO4S B11067725 Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester

Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester

Cat. No.: B11067725
M. Wt: 309.31 g/mol
InChI Key: PMVMHWGMRXTHTM-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE: is a complex organic compound that features a thiophene ring, a fluorophenoxy group, and an acetylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 4-fluorophenol with acetic anhydride to form 4-fluorophenoxyacetyl chloride.

    Coupling with Thiophene Derivative: The intermediate is then reacted with a thiophene derivative in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophenes or phenoxy derivatives.

Scientific Research Applications

METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{[2-(2-CHLORO-4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
  • ETHYL 2-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE

Uniqueness

METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenoxy group, in particular, enhances its stability and interaction with biological targets.

Properties

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

methyl 3-[[2-(4-fluorophenoxy)acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C14H12FNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)

InChI Key

PMVMHWGMRXTHTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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